molecular formula C10H13NO2 B1199865 3',5'-Dimethylacetaminophen CAS No. 22900-79-4

3',5'-Dimethylacetaminophen

Cat. No.: B1199865
CAS No.: 22900-79-4
M. Wt: 179.22 g/mol
InChI Key: FQCIYRLHNCRDKD-UHFFFAOYSA-N
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Description

3',5'-Dimethylacetaminophen (IUPAC: N-(4-hydroxy-3,5-dimethylphenyl)acetamide) is a methylated derivative of acetaminophen (paracetamol), where methyl groups are introduced at the 3' and 5' positions of the phenolic ring. This structural modification was designed to study the role of substituents in modulating metabolic stability, toxicity, and redox behavior . Synthesized via nitrosation of 2,6-dimethylphenol followed by PtO₂/H₂ reduction in acetic acid/anhydride mixtures, this compound serves as a model to investigate free radical and quinone imine metabolites .

Properties

CAS No.

22900-79-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5,13H,1-3H3,(H,11,12)

InChI Key

FQCIYRLHNCRDKD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C

Other CAS No.

22900-79-4

Synonyms

3',5'-dimethyl-4'-hydroxyacetanilide
3',5'-dimethylacetaminophen
3',5'-dimethylparacetamol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Metabolic Stability and Radical Formation

  • Acetaminophen: Generates a highly reactive phenoxyl free radical and N-acetyl-p-benzoquinone imine (NAPQI), which rapidly dimerizes, polymerizes, or reacts with nucleophiles like glutathione (GSH) .
  • 3',5'-Dimethylacetaminophen: The 3' and 5' methyl groups introduce steric hindrance, stabilizing its phenoxyl radical and N-acetyl-3,5-dimethyl-p-benzoquinone imine. Rearomatization of intermediates is blocked due to methyl substitution, preventing dimerization .
  • 2,6-Dimethylacetaminophen: Positional isomer with methyl groups at 2' and 6'. Its quinone imine forms tetrahedral adducts with nucleophiles (e.g., ethanethiol), unlike the 3',5'-isomer .
Table 1: Stability and Reactivity of Metabolites
Property Acetaminophen This compound 2,6-Dimethylacetaminophen
Radical Stability Low (rapid dimerization) High (detectable via ESR) Moderate
Quinone Imine Reactivity High (binds GSH) Low (no polymerization) Moderate (adduct formation)
Rearomatization Possible Blocked by methyl groups Possible
Key References

Toxicity Mechanisms

  • Acetaminophen: Hepatotoxicity arises from NAPQI-induced GSH depletion, covalent protein binding, and oxidative stress .
  • This compound: Exhibits comparable toxicity to acetaminophen despite stable metabolites. Toxicity involves electron transfer processes (e.g., oxidation to electrophilic species) and GSH disulfide formation, independent of covalent protein binding . Pretreatment with BCNU (glutathione reductase inhibitor) enhances its toxicity, implicating redox cycling .
  • 2,6-Dimethylacetaminophen: Less hepatotoxic and nephrotoxic. Its cytotoxicity is partially mediated by lipid peroxidation, mitigated by antioxidants like desferrioxamine .
Table 2: Cytotoxicity and Mechanisms in Rat Hepatocytes
Parameter Acetaminophen This compound 2,6-Dimethylacetaminophen
Cytotoxicity (5 mM) High Moderate Low
GSH Depletion Severe Moderate (with GSSG formation) Mild
Covalent Protein Binding Yes No Yes
Key Pathways NAPQI, ROS Redox cycling, Thiol depletion Lipid peroxidation
Key References

Antioxidant Properties and Oxidation Potentials

All three compounds exhibit antioxidant activity, correlating with their half-wave oxidation potentials (E₁/₂):

  • Acetaminophen: E₁/₂ = +0.76 V (vs. SCE)
  • This compound: E₁/₂ = +0.68 V
  • 2,6-Dimethylacetaminophen: E₁/₂ = +0.92 V

Organ-Specific Toxicity in vivo

  • This compound: Slightly more nephrotoxic than acetaminophen but equally hepatotoxic in mice and rats .
  • 2,6-Dimethylacetaminophen: Minimal tissue damage, resembling N-methylacetaminophen .

Interaction with Oxygen and Enzymes

  • In horseradish peroxidase/H₂O₂ systems, this compound forms a stable phenoxyl radical without oxygen consumption, unlike acetaminophen .

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